Product packaging for Fluticasone propimonate(Cat. No.:)

Fluticasone propimonate

Cat. No.: B7853994
M. Wt: 556.6 g/mol
InChI Key: DNKGSXWUGWCMDL-HFYPQKGZSA-N
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Description

Historical Perspectives in Glucocorticoid Research and Development

The therapeutic application of glucocorticoids began in the mid-20th century, following the discovery and synthesis of cortisone (B1669442) and hydrocortisone (B1673445) in the 1940s, a landmark achievement that earned a Nobel Prize in 1950. karger.comoatext.com Initially, systemic corticosteroids were used for treating chronic inflammatory conditions like rheumatoid arthritis and asthma. oatext.comnih.govatsjournals.org While effective, their long-term use was associated with significant adverse effects, which spurred the development of topically active corticosteroids for localized treatment. karger.comnih.gov

The evolution of inhaled corticosteroids (ICS) marked a significant milestone in respiratory medicine. researchgate.netresearchgate.net Beclomethasone (B1667900) dipropionate, introduced in 1972, was the first major ICS and became a standard for persistent asthma treatment. karger.comresearchgate.netnih.gov The clinical success of early ICS validated the research goal of separating local anti-inflammatory effects in the airways from systemic activity. nih.gov This paved the way for the development of second-generation ICS in the 1990s, including fluticasone (B1203827) propionate (B1217596), which was designed to have greater potency and an improved therapeutic index. researchgate.net

Rationale for Advanced Research on Fluticasone Propionate

The primary rationale for the development of fluticasone propionate was the scientific pursuit of an inhaled corticosteroid with enhanced topical potency and minimal systemic bioavailability. researchgate.netnih.gov Researchers sought to create a molecule with high affinity for the glucocorticoid receptor (GR), a prolonged duration of action within the airways, and rapid clearance from systemic circulation following any absorption. nih.govmdpi.com

Fluticasone propionate was engineered to meet these criteria through specific structural modifications. nih.gov Key features include its androstane (B1237026) nucleus, which differentiates it from older corticosteroids, and a fluorinated carbothioate ester group at the 17β position. nih.govchemicalbook.com This design results in high lipophilicity, allowing the compound to be retained in lung tissue, and makes it a substrate for extensive first-pass metabolism in the liver, thus drastically reducing systemic exposure. researchgate.netnih.gov The research was driven by the need to maximize the anti-inflammatory benefits directly in the lungs while minimizing the potential for systemic side effects commonly associated with earlier glucocorticoids. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35F3O6S B7853994 Fluticasone propimonate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35F3O6S/c1-6-22(33)36-21-13-26(5)17(10-15(3)28(26,24(35)38-14-29)37-23(34)7-2)18-12-20(30)19-11-16(32)8-9-25(19,4)27(18,21)31/h8-9,11,15,17-18,20-21H,6-7,10,12-14H2,1-5H3/t15-,17+,18+,20+,21+,25+,26+,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKGSXWUGWCMDL-HFYPQKGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC2(C(CC(C2(C(=O)SCF)OC(=O)CC)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@H]([C@@]2(C(=O)SCF)OC(=O)CC)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35F3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Fluticasone Propionate

Glucocorticoid Receptor Binding and Activation

The interaction of fluticasone (B1203827) propionate (B1217596) with the glucocorticoid receptor (GR) is a critical determinant of its pharmacological activity. This interaction is characterized by high affinity and selectivity, favorable binding kinetics, and the formation of a stable drug-receptor complex.

Receptor Affinity and Selectivity

Fluticasone propionate demonstrates a high binding affinity for the glucocorticoid receptor. rndsystems.comnih.gov Its absolute affinity, represented by the equilibrium dissociation constant (Kd), is approximately 0.5 nM. rndsystems.commedchemexpress.comtocris.com This high affinity is significantly greater than that of other corticosteroids such as dexamethasone (B1670325), budesonide (B1683875), and triamcinolone (B434) acetonide. nih.govnih.gov Specifically, its relative receptor affinity is reported to be 1.5 times higher than beclomethasone-17-monopropionate and mometasone (B142194) furoate, and 3 times higher than budesonide. nih.gov

Crucially, fluticasone propionate exhibits high selectivity for the glucocorticoid receptor, with minimal to no activity at other steroid receptors, such as mineralocorticoid, androgen, or estrogen receptors. medchemexpress.comnih.gov This selectivity contributes to a more targeted therapeutic effect and a potentially favorable side-effect profile.

Comparative Glucocorticoid Receptor Binding Affinities

Compound Absolute Affinity (Kd, nM) Relative Receptor Affinity (RRA, Dexamethasone = 100)
Fluticasone Propionate 0.5 1775 - 1800
Mometasone Furoate 0.41 2200 - 2244
Budesonide - 855
Dexamethasone 9.36 100

Data sourced from multiple studies and may show slight variations. nih.govnih.govnih.govnih.gov

Binding Kinetics: Association and Dissociation Rates

The binding kinetics of fluticasone propionate to the glucocorticoid receptor are characterized by a rapid association rate and a slow dissociation rate. nih.govnih.gov This means that the drug binds to its receptor quickly and remains bound for an extended period. nih.gov This kinetic profile is more favorable than that of other inhaled corticosteroids, contributing to its potent and sustained anti-inflammatory action. nih.gov

Formation and Stability of the Fluticasone Propionate-Receptor Complex

Upon binding, fluticasone propionate forms a stable complex with the glucocorticoid receptor. mdpi.com The slow dissociation rate results in a long half-life for the active steroid-receptor complex, estimated to be greater than 10 hours. nih.govnih.govmedcentral.com This is significantly longer than the receptor complex half-lives of budesonide (approximately 5 hours), beclomethasone-17-monopropionate (approximately 7.5 hours), and triamcinolone acetonide (approximately 4 hours). nih.gov The stability of this complex is a key factor in the prolonged duration of action of fluticasone propionate.

Discrimination of Glucocorticoid Receptor from Other Steroid Receptors

The high selectivity of fluticasone propionate for the glucocorticoid receptor is a result of its unique chemical structure. nih.gov This structural configuration allows for a precise fit into the ligand-binding pocket of the glucocorticoid receptor, while having a poor fit for the binding sites of other steroid receptors. This discriminatory binding ensures that the pharmacological effects are primarily mediated through the intended glucocorticoid pathway. medchemexpress.comnih.gov

Genomic Actions

The primary mechanism through which fluticasone propionate exerts its anti-inflammatory effects is via genomic actions, which involve the modulation of gene transcription. patsnap.comersnet.org This process is initiated following the formation of the fluticasone propionate-receptor complex in the cytoplasm.

Nuclear Translocation of Glucocorticoid Receptor Complex

After fluticasone propionate binds to the cytoplasmic glucocorticoid receptor, the receptor undergoes a conformational change. patsnap.com This change exposes a nuclear localization signal on the receptor, facilitating the translocation of the entire drug-receptor complex from the cytoplasm into the cell nucleus. patsnap.comatsjournals.orgnih.gov This nuclear import is a critical step, as it allows the complex to interact with DNA and regulate gene expression. Studies have shown that importin-7, a nuclear import receptor, plays a crucial role in mediating the nuclear translocation of the glucocorticoid receptor. nih.gov Once inside the nucleus, the fluticasone propionate-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either the upregulation or downregulation of gene transcription. patsnap.com

The Intricate Molecular Workings of Fluticasone Propionate

Fluticasone propionate, a synthetic trifluorinated corticosteroid, exerts its potent anti-inflammatory effects through a complex interplay of genomic and non-genomic actions at the cellular level. nih.gov Its therapeutic efficacy in conditions like asthma and allergic rhinitis stems from its ability to modulate gene expression and rapidly influence cellular signaling pathways. patsnap.com

Genomic Mechanism of Action

The primary and well-understood mechanism of fluticasone propionate involves its interaction with intracellular glucocorticoid receptors (GRs). patsnap.com This interaction initiates a cascade of events within the cell, ultimately leading to the modulation of gene transcription and protein synthesis. patsnap.comnih.gov

Interaction with Glucocorticoid Response Elements (GREs)

Upon entering the cell, fluticasone propionate binds to glucocorticoid receptors located in the cytoplasm. patsnap.com This binding event triggers a conformational change in the receptor, causing it to translocate into the nucleus. patsnap.com Once inside the nucleus, the fluticasone propionate-GR complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.comdrugbank.com This binding can either activate or suppress the transcription of target genes. patsnap.com In some instances, the combination of fluticasone propionate with other medications, such as salmeterol (B1361061), has been shown to enhance the nuclear translocation of the GR and augment the activity of GRE-luciferase reporter genes. nih.gov

Modulation of Gene Transcription and Protein Synthesis

By binding to GREs, the fluticasone propionate-GR complex directly influences the rate at which specific genes are transcribed into messenger RNA (mRNA), which in turn dictates the synthesis of proteins. patsnap.com This modulation of protein synthesis is the cornerstone of its anti-inflammatory and immunosuppressive properties. patsnap.com Research has shown that treatment with fluticasone propionate can significantly alter the expression of numerous genes. In one study on patients with Chronic Obstructive Pulmonary Disease (COPD), treatment with a combination of fluticasone propionate and salmeterol resulted in the upregulation of 180 genes and the downregulation of 343 genes. nih.gov Similarly, in nasal mucosa samples from individuals with allergic rhinitis, fluticasone propionate treatment led to the differential expression of 206 immune genes, with 182 being downregulated and 24 upregulated. nih.govresearchgate.net

Suppression of Pro-Inflammatory Cytokine Gene Expression

A key outcome of fluticasone propionate's genomic action is the suppression of genes that code for pro-inflammatory cytokines. patsnap.comnih.gov Cytokines are signaling proteins that play a crucial role in orchestrating the inflammatory response. Studies have demonstrated that fluticasone propionate can significantly inhibit the production and release of several key pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α): Fluticasone propionate has been shown to suppress the release of TNF-α in human fetal lung fibroblasts infected with respiratory syncytial virus (RSV). nih.govresearchgate.net

Interleukin-6 (IL-6): Research indicates that fluticasone propionate can inhibit the production of IL-6 in both non-CF and CF human bronchial gland epithelial cells, both at baseline and when stimulated by Pseudomonas aeruginosa lipopolysaccharide (LPS). nih.gov It also suppresses IL-6 release in RSV-infected human fetal lung fibroblasts. nih.govresearchgate.net

Interleukin-8 (IL-8): Similar to IL-6, fluticasone propionate has been found to inhibit the production of IL-8 in bronchial epithelial cells. nih.gov It also reduces the release of IL-8 in RSV-infected lung fibroblasts. nih.govresearchgate.net

The table below summarizes the effect of fluticasone propionate on the expression of these pro-inflammatory cytokines based on research findings.

CytokineCell TypeConditionEffect of Fluticasone PropionateReference
TNF-α Human Fetal Lung FibroblastsRSV InfectionSuppression of release nih.govresearchgate.net
IL-6 Human Bronchial Gland Epithelial Cells (non-CF and CF)Baseline and LPS-stimulatedInhibition of production nih.gov
IL-6 Human Fetal Lung FibroblastsRSV InfectionSuppression of release nih.govresearchgate.net
IL-8 Human Bronchial Gland Epithelial Cells (non-CF and CF)Baseline and LPS-stimulatedInhibition of production nih.gov
IL-8 Human Fetal Lung FibroblastsRSV InfectionSuppression of release nih.govresearchgate.net

Attenuation of Adhesion Molecule Expression

Fluticasone propionate also exerts its anti-inflammatory effects by reducing the expression of adhesion molecules on endothelial cells. These molecules are critical for the recruitment of leukocytes (white blood cells) to sites of inflammation. One such adhesion molecule is E-selectin . While direct studies on fluticasone propionate's effect on E-selectin are part of broader research, corticosteroids, in general, are known to suppress the expression of endothelial-leukocyte adhesion molecules. nih.gov For instance, dexamethasone has been shown to markedly attenuate the adherence of neutrophils to endothelial cells by inhibiting the expression of molecules like E-selectin. nih.gov

Non-Genomic Actions

Rapid Cellular Responses Independent of Gene Transcription

These rapid effects are thought to involve interactions with cell membranes or secondary messenger systems. patsnap.com One notable non-genomic effect is the acute vasoconstriction observed in the airway vasculature. atsjournals.org Studies have shown that inhaled fluticasone propionate can cause a rapid decrease in airway mucosal blood flow within minutes of administration. atsjournals.org This effect is believed to be mediated by the inhibition of the extraneuronal monoamine transporter on airway vascular smooth muscle cells, leading to increased norepinephrine (B1679862) concentrations at α1-adrenoceptors and subsequent vasoconstriction. atsjournals.org

Involvement of Adenylate Cyclase and cAMP-Dependent PKA Activation

Research has revealed that fluticasone propionate can stimulate anion transport in human airway epithelial cells through a non-genomic mechanism involving the adenylate cyclase pathway. nih.govatsjournals.org The process is thought to unfold as follows:

Fluticasone propionate activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govatsjournals.orgwikipedia.org

The increase in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase A (PKA). nih.govatsjournals.orgmdpi.com

Activated PKA then phosphorylates various target proteins, leading to a cellular response. wikipedia.orgmdpi.com

Studies have shown that the effects of fluticasone propionate on anion secretion can be prevented by inhibitors of adenylate cyclase and PKA. nih.govatsjournals.org Interestingly, fluticasone propionate has been found to work synergistically with other agents that increase cAMP, such as forskolin (B1673556), to further enhance cAMP production. nih.govatsjournals.org

Non-Genomic Actions

Potentiation of Ion Channels (e.g., Kᵥ1 channels)

Fluticasone propionate has been identified as a potent potentiator of the Kv1 family of voltage-dependent potassium (K⁺) channels. hellobio.comnih.govacs.org These channels are crucial for the repolarization phase of action potentials in cells like neurons and myocytes. nih.govacs.orgnih.gov The activity of Kv1 channels is often modulated by cytosolic beta subunits (Kvβ) that form a stable complex with the channel and can inhibit its function. nih.govacs.orgnih.gov

Research has shown that fluticasone propionate enhances the current through Kv1 channels by binding to the Kvβ subunit and promoting its dissociation from the channel. nih.govacs.orgnih.gov This action effectively removes the inhibitory effect of the Kvβ subunit, leading to increased channel activity. nih.govacs.org

A comparative study of 25 cortisone (B1669442) analogues found fluticasone propionate to be significantly more efficient at potentiating Kv1 channel current than cortisone itself. nih.govacs.orgnih.gov The half-maximum effective concentration (EC₅₀) for fluticasone propionate was determined to be 37 ± 1.1 nM, a much lower and more potent concentration compared to cortisone's EC₅₀ of approximately 46 μM. nih.govacs.orgnih.gov This enhanced efficiency is attributed to favorable interactions and better shape complementarity between fluticasone propionate and the binding site on the Kvβ subunit. nih.gov This finding highlights fluticasone propionate as a basis for designing more efficient small-molecule compounds to modulate Kv1 channel activity. nih.govacs.orgnih.gov

Table 1: Comparative Potency of Corticosteroids on Kv1 Channel Current

Compound Half-Maximum Effective Concentration (EC₅₀)
Fluticasone Propionate 37 ± 1.1 nM nih.govacs.orgnih.gov

Stimulation of Airway Anion Secretion via CFTR

Beyond its classic genomic actions, fluticasone propionate exhibits non-genomic effects on ion transport in airway epithelial cells. atsjournals.orgnih.gov Specifically, it stimulates anion secretion through a mechanism involving the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). atsjournals.orgnih.gov This process is vital for maintaining the hydration of airway surfaces. Dysregulation of CFTR-mediated secretion is a key factor in the pathophysiology of cystic fibrosis. physiology.org

In studies using the human airway epithelial cell line Calu-3, which has a serous-cell phenotype, the application of fluticasone propionate was shown to cause a sustained increase in the short-circuit current (Isc), an indicator of electrogenic anion secretion. atsjournals.orgnih.govphysiology.org This response reflects the movement of anions, such as chloride (Cl⁻) and bicarbonate (HCO₃⁻), across the epithelium. physiology.org

The mechanism for this stimulation is independent of the genomic pathway and involves the adenylate cyclase signaling cascade. atsjournals.orgnih.gov Key findings from research into this non-genomic action include:

The fluticasone propionate-induced increase in current was prevented by inhibitors of protein kinase A (PKA) and adenylate cyclase, indicating the involvement of the cAMP (cyclic adenosine monophosphate) signaling pathway. atsjournals.orgnih.gov

The response involved anion transport at both the basolateral and apical membranes. It was sensitive to bumetanide, an inhibitor of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1) on the basolateral side, and also involved bicarbonate-dependent transporters. atsjournals.orgnih.govphysiology.org

Fluticasone propionate was found to augment the apical membrane Cl⁻ current, which is mediated by the CFTR channel. atsjournals.orgnih.gov

Interestingly, while fluticasone propionate utilizes a similar cAMP-dependent pathway as the adenylate cyclase activator forskolin, it does not compete with it. atsjournals.orgnih.gov Instead, fluticasone propionate acts synergistically with forskolin to increase cytosolic cAMP concentrations, suggesting they may act on different sites of the adenylate cyclase enzyme. atsjournals.orgnih.gov

These non-genomic effects on CFTR-mediated anion transport may contribute to the therapeutic profile of fluticasone propionate in mucus-congestive airway diseases. atsjournals.orgnih.gov

Table 2: Effect of Inhibitors on Fluticasone Propionate-Induced Anion Secretion in Calu-3 Cells

Inhibitor Target Effect on Fluticasone Propionate-Induced Current
H89 Protein Kinase A (PKA) Prevents the increase in current atsjournals.orgnih.gov
SQ22536 Adenylate Cyclase Prevents the increase in current atsjournals.orgnih.gov
Bumetanide Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC1) Reduces the current, indicating a bumetanide-sensitive component atsjournals.orgnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
4,4′-dinitrostilbene-2,2'-disulfonic acid (DIDS)
Adenosine 3',5'-cyclic monophosphate (cAMP)
Bicarbonate (HCO₃⁻)
Bumetanide
Chloride (Cl⁻)
Cortisone
Fluticasone Propionate
Forskolin
H89
Potassium (K⁺)

Cellular and Subcellular Effects of Fluticasone Propionate

Impact on Immune Cell Biology

Fluticasone (B1203827) propionate (B1217596) significantly influences the behavior of several key immune cells, contributing to its potent anti-inflammatory properties.

Inhibition of T Lymphocyte Proliferation

Fluticasone propionate has been demonstrated to be a potent inhibitor of T-lymphocyte proliferation. ersnet.org Research indicates that it can effectively suppress the proliferation of CD4+ T-lymphocytes, which are crucial in orchestrating inflammatory responses. In studies comparing its effects on T-cells from individuals with steroid-sensitive and steroid-resistant asthma, fluticasone propionate completely suppressed the proliferation of CD4+ T-lymphocytes in steroid-sensitive individuals at a concentration of 10⁻⁹ M. oup.com However, in steroid-resistant individuals, the inhibition was only partial, even at higher concentrations. oup.com This suggests a differential sensitivity of T-cells to the drug. Furthermore, fluticasone propionate has been shown to inhibit the allergen-stimulated proliferation of CD4+CD25- T cells in a dose-dependent manner. nih.gov It also enhances the suppressive activity of CD4+CD25+ regulatory T cells, an effect that is mediated by an increase in IL-10 production. nih.gov

Induction of Eosinophil Apoptosis

A key mechanism by which fluticasone propionate reduces eosinophilic inflammation is through the induction of apoptosis, or programmed cell death, in eosinophils. nih.govresearchgate.net In vitro studies have shown that fluticasone propionate enhances human eosinophil apoptosis in a concentration-dependent manner. nih.govresearchgate.net Its potency in inducing apoptosis is comparable to budesonide (B1683875) and significantly greater than beclomethasone (B1667900) and dexamethasone (B1670325). nih.govresearchgate.net The pro-apoptotic effects of fluticasone propionate on eosinophils are mediated through the glucocorticoid receptor, as they can be reversed by a receptor antagonist. nih.gov However, the survival-prolonging effects of certain cytokines like interleukin-5 (IL-5) can counteract the pro-apoptotic action of fluticasone propionate. nih.govresearchgate.net

Table 1: Potency of Various Glucocorticoids in Inducing Eosinophil Apoptosis

Glucocorticoid EC₅₀ (nM)
Fluticasone Propionate 3.7 ± 1.8
Budesonide 5.0 ± 1.7
Beclomethasone 51 ± 19
Dexamethasone 303 ± 40

Data represents the half-maximal effective concentration (EC₅₀) for inducing eosinophil apoptosis. A lower EC₅₀ indicates higher potency. Data sourced from nih.gov.

Modulation of Mast Cell Proliferation and Accumulation

Fluticasone propionate also exerts significant effects on mast cells, which are key players in allergic reactions. nih.gov It has been shown to reduce the number of mast cells in the bronchial mucosa of patients with chronic obstructive pulmonary disease (COPD) after three months of treatment. nih.gov This reduction in mast cell numbers may contribute to the symptomatic improvement observed in these patients. nih.gov In vitro studies using stimulated murine mast cells have demonstrated that fluticasone propionate can inhibit the release of various inflammatory mediators, including interleukin-4 (IL-4), IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α), with an IC₅₀ of less than 1 nM. nih.gov

Regulation of Secretory Leukocyte Protease Inhibitor Production

Fluticasone propionate can increase the production of Secretory Leukocyte Protease Inhibitor (SLPI), an important anti-protease in the airways that also possesses anti-inflammatory properties. physiology.orgnih.gov In studies on human airway epithelial cells, treatment with 10 nM fluticasone propionate led to an increase in SLPI transcript levels within 12 hours, with the maximum effect observed between 24 and 48 hours. physiology.orgnih.gov Fluticasone was found to be the most potent corticosteroid in this regard, showing effectiveness at concentrations as low as 0.1 nM. physiology.orgnih.gov This effect appears to require new protein synthesis, as it is inhibited by cycloheximide. physiology.orgnih.gov Furthermore, fluticasone and elastase act synergistically to increase SLPI transcript levels, suggesting a mechanism by which corticosteroids can enhance anti-inflammatory responses in the presence of proteases. physiology.orgnih.gov

Table 2: Potency of Corticosteroids in Increasing SLPI Transcript Levels

Corticosteroid Potency Ranking
Fluticasone 1
Triamcinolone (B434) 2
Dexamethasone 2
Methylprednisolone 3
Hydrocortisone (B1673445) 4

Ranking based on the ability to increase SLPI transcript levels in human airway epithelial cells. Data sourced from nih.gov.

Effects on Airway Epithelial Cells

Airway epithelial cells are a primary target for inhaled corticosteroids like fluticasone propionate. The compound's effects on these cells are crucial for its therapeutic action in respiratory diseases.

Suppression of Viral-Induced Gene Expression (e.g., ACE2, TMPRSS2)

Recent research has highlighted the ability of fluticasone propionate to suppress the expression of genes that are exploited by viruses for entry into host cells, such as Angiotensin-Converting Enzyme 2 (ACE2) and Transmembrane Protease, Serine 2 (TMPRSS2). ersnet.orgnih.govnih.gov In studies using primary human nasal epithelial cells, fluticasone propionate was shown to suppress the induction of ACE2 expression caused by a viral mimic (Poly(I:C)). nih.gov This suppression was observed at both the mRNA and protein levels. nih.gov Similarly, in a mouse model, fluticasone propionate reduced ACE2 expression in the lungs. news-medical.net However, the effect on TMPRSS2 expression appears to be less consistent, with some studies showing no significant change. nih.govnews-medical.net The downregulation of ACE2 expression by fluticasone propionate may be mediated through the suppression of type I interferon signaling. ersnet.orgnews-medical.net

Table 3: Effect of Fluticasone Propionate on Viral-Induced Gene Expression in Human Nasal Epithelial Cells

Gene Effect of Poly(I:C) Stimulation Effect of Fluticasone Propionate Co-incubation
ACE2 mRNA Significant Increase (36.2-fold) Suppression of induced expression (0.4-fold change)
TMPRSS2 mRNA Significant Increase (5.6-fold) No significant effect
ACE2 Protein Significant Increase (2.9-fold) Suppression of induced expression

Data represents the fold change in gene or protein expression compared to control. Data sourced from nih.govfrontiersin.org.

Reduction of Bacterial Airway Epithelial Invasion (e.g., via PAFR expression)

Fluticasone propionate has been shown to reduce the invasion of airway epithelial cells by pathogenic bacteria, a mechanism that may contribute to its beneficial effects in chronic obstructive pulmonary disease (COPD) exacerbations. nih.gov The primary mechanism for this effect involves the downregulation of the platelet-activating factor receptor (PAFR) on the surface of airway epithelial cells. nih.gov

Bacteria such as Streptococcus pneumoniae and Haemophilus influenzae, which are frequently implicated in COPD exacerbations, express phosphorylcholine (B1220837) on their cell surfaces. nih.gov This molecule acts as a ligand for PAFR on host airway epithelial cells, mediating the attachment and subsequent invasion of these bacteria into the cells. nih.govnih.gov

Research involving cell cultures of type II pneumocytes and bronchoepithelial cells demonstrated that treatment with fluticasone propionate leads to a reduction in the surface expression of PAFR. nih.gov Consequently, this reduction in available receptors diminishes the ability of S. pneumoniae and H. influenzae to invade these epithelial cells. nih.gov In vivo studies using a mouse model of lung infection further corroborated these findings, showing that fluticasone propionate treatment reduced the bacterial load in the lungs of mice infected with S. pneumoniae. nih.gov While some research indicates that inhaled corticosteroid (ICS) therapy might be associated with an increased risk of respiratory infections, the specific effect of fluticasone propionate on PAFR provides a mechanism for reducing bacterial invasion. nih.govnih.gov

Influence on Connective Tissue Cells

Alteration of Fibroblast Activity and Collagen Deposition

Fluticasone propionate exerts significant effects on connective tissue cells, particularly fibroblasts, which are key players in airway inflammation and remodeling. nih.gov The compound has been demonstrated to modulate several fibroblast functions, including proliferation, expression of adhesion molecules, and production of inflammatory mediators. nih.govkarger.com

Studies on nasal polyp-derived fibroblasts have shown that fluticasone propionate can inhibit cell proliferation induced by basic fibroblast growth factor (bFGF). nih.govkarger.com Furthermore, it effectively reduces the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a surface molecule involved in inflammatory cell recruitment, when stimulated by tumor necrosis factor-alpha (TNF-α). nih.govkarger.comersnet.org The inhibitory effects of fluticasone propionate on various fibroblast functions are summarized in the table below.

Table 1: Effects of Fluticasone Propionate on Fibroblast Functions

Fibroblast Function Stimulant Effect of Fluticasone Propionate Reference
Proliferation bFGF Inhibition nih.gov, karger.com
ICAM-1 Expression TNF-α Inhibition nih.gov, ersnet.org, karger.com

Regarding extracellular matrix components, the effects of fluticasone propionate on collagen deposition appear to be complex and context-dependent. In studies using parenchymal lung fibroblasts from patients with severe COPD, fluticasone propionate was found to inhibit the production of procollagen (B1174764) 1 protein under basal conditions. physiology.org However, another study noted that in the presence of fetal calf serum (used to mimic inflammatory conditions), fluticasone propionate did not reduce, but rather increased, collagen production by healthy peripheral lung fibroblasts. physiology.org Additionally, some research suggests that fluticasone propionate may display anti-inflammatory effects on human lung fibroblasts during their differentiation into myofibroblasts, which are major producers of collagen. aai.org It has been proposed that early treatment with fluticasone propionate might synergize with transforming growth factor-beta (TGF-β) to inhibit this differentiation process, thereby potentially reducing collagen deposition. aai.org

Effects on Bone Marrow-Derived Mesenchymal Stem Cell Osteogenic Differentiation

The influence of fluticasone propionate on the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BM-MSCs) is an area of ongoing investigation. Research has been initiated to explore the potential effects of fluticasone propionate, alongside other corticosteroids like budesonide, on the processes that lead to bone formation from these stem cells. researchgate.netselleck.cn The primary focus of such studies is to understand how these glucocorticoids might modulate the differentiation of BM-MSCs into osteoblasts, the cells responsible for building new bone tissue. researchgate.net This line of inquiry is relevant to understanding the potential systemic effects of inhaled corticosteroids on bone metabolism. However, detailed findings from comprehensive studies specifically elucidating the precise mechanisms and outcomes of fluticasone propionate on human BM-MSC osteogenic differentiation are not yet extensively detailed in the literature.

An in-depth analysis of the structure-activity relationship (SAR) of fluticasone propionate reveals a sophisticated molecular design that optimizes its potent anti-inflammatory effects while minimizing systemic exposure. This article explores the key structural features, the influence of specific chemical modifications, and the dynamic interactions with its target receptor that define its pharmacological profile.

Mechanism of Action from a Molecular and Cellular Perspective

Glucocorticoid Receptor (GR) Binding Kinetics

Fluticasone (B1203827) propionate's high potency is a direct result of its superior binding kinetics to the human glucocorticoid receptor (GR). nih.govnih.gov It exhibits a very high binding affinity, significantly greater than older corticosteroids like dexamethasone (B1670325) and even higher than other inhaled steroids such as beclomethasone-17-monopropionate (the active metabolite of beclomethasone (B1667900) dipropionate) and budesonide (B1683875). nih.govfda.govnih.gov

Research studies have shown it has a higher association rate constant and a distinctly lower dissociation rate constant compared to other glucocorticoids. nih.govnih.gov This results in the formation of a stable and long-lasting drug-receptor complex, with a calculated half-life exceeding 10 hours. nih.govnih.gov This prolonged receptor occupancy is believed to contribute to its sustained anti-inflammatory action at the cellular level. nih.gov

CompoundRelative Receptor Affinity (RRA) vs. DexamethasoneEquilibrium Dissociation Constant (Kd) (nmol/L)Receptor-Ligand Complex Half-Time (hours)Source(s)
Fluticasone Propionate (B1217596) 1775 - 19100.49 - 0.5>10 nih.govnih.govresearchgate.net
Mometasone (B142194) Furoate 2100-- researchgate.net
Beclomethasone-17-Monopropionate ~1.5 times less than FP-- nih.gov
Budesonide 935 (~3 times less than FP)-- nih.govresearchgate.net
Dexamethasone 1 (Reference)9.36- nih.gov

Genomic and Non-Genomic Anti-inflammatory Pathways

Like other corticosteroids, fluticasone propionate exerts its primary anti-inflammatory effects through genomic mechanisms. patsnap.comnajah.edu After binding to the cytosolic GR, the complex translocates to the nucleus. patsnap.com There, it modulates gene expression in two main ways:

Transactivation: The complex binds to glucocorticoid response elements (GREs) on DNA, increasing the transcription of genes that code for anti-inflammatory proteins, such as secretory leucocyte protease inhibitor. nih.govnajah.edu

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). aai.orgnih.gov This suppresses the expression of multiple inflammatory genes that code for cytokines (e.g., IL-6, IL-8), adhesion molecules, and inflammatory enzymes. nih.govaai.orgersnet.orgersjournals.comresearchgate.net

Research has demonstrated that fluticasone propionate potently inhibits the production of IL-6 and IL-8 in bronchial epithelial cells by blocking the IκB kinase (IKK) pathway, which is crucial for NF-κB activation. ersnet.orgersjournals.com It also inhibits the activation of the Janus kinase/STAT pathway and reduces the expression of α-smooth muscle actin, a marker of myofibroblastic differentiation in lung fibroblasts. aai.org

Preclinical Metabolism and Disposition of Fluticasone Propionate

Enzymatic Hydrolysis Pathways

The metabolism of fluticasone (B1203827) propionate (B1217596) is primarily characterized by hydrolysis. This process occurs at the 5-S-fluoromethyl carbothioate group, leading to the formation of metabolites with significantly reduced or negligible pharmacological activity. drugbank.comdrugbank.com

The principal enzyme responsible for the metabolism of fluticasone propionate is Cytochrome P450 3A4 (CYP3A4). nih.govdrugbank.comhpra.ie This enzyme, found predominantly in the liver and gut, mediates the rapid clearance of the drug from systemic circulation. hpra.iegskstatic.com In vitro studies using human liver microsomes have confirmed that CYP3A4 is the primary catalyst for the hydrolysis of fluticasone propionate. nih.govresearchgate.net The involvement of CYP3A4 is so significant that co-administration with potent inhibitors of this enzyme, such as ritonavir (B1064) and ketoconazole, can lead to a substantial increase in plasma concentrations of fluticasone propionate. gskstatic.comnih.govwikipedia.org Studies with cDNA-expressed enzymes have shown that while CYP3A4 is the main contributor, CYP3A5 and CYP3A7 are also capable of catalyzing this metabolic reaction. nih.gov

The major and only circulating metabolite of fluticasone propionate detected in humans is its 17β-carboxylic acid derivative, identified in preclinical studies as GR36264. fda.govnih.govfda.gov This metabolite is formed through the CYP3A4-mediated hydrolysis of the parent compound. gskstatic.comnih.gov The 17β-carboxylic acid derivative is considered inactive due to its significantly lower affinity for the glucocorticoid receptor—approximately 1/2000th that of fluticasone propionate—and has demonstrated negligible pharmacological activity in animal models. nih.govfda.gov This rapid conversion to an inactive metabolite is a key factor in the low systemic bioavailability and favorable systemic profile of fluticasone propionate. acs.org

Systemic Clearance Mechanisms (Preclinical Models)

Preclinical pharmacokinetic studies in rats and dogs have demonstrated that fluticasone propionate has a high total blood clearance. fda.govnih.gov Following intravenous administration, the compound is rapidly eliminated from the plasma. fda.gov The clearance is primarily driven by extensive hepatic metabolism. fda.govhpra.ie

The high plasma clearance is indicated by a short terminal elimination half-life. gskstatic.com Pharmacokinetic data from studies in rats and dogs are summarized below:

Preclinical ModelPlasma Clearance (CL)Terminal Elimination Half-lifeReference
RatHigh0.65 hours (rapid phase), 4 hours (slow phase) fda.gov
DogHigh1.4 hours (rapid phase), 10 hours (slow phase) fda.gov

This table is interactive. Click on the headers to sort the data.

The slower elimination phase observed is associated with the small fraction of the dose distributed to adipose tissue. fda.gov

Tissue Distribution and Retention Studies (Preclinical Models)

Fluticasone propionate is a highly lipophilic molecule, a property that influences its tissue distribution and retention. nih.govcore.ac.uk Animal studies have shown that after administration, the compound does not tend to accumulate in tissues. fda.gov Any systemically available drug is quickly processed and eliminated. fda.gov

However, studies focusing on lung tissue reveal significant retention. In vitro studies with human lung tissue have shown high uptake and retention of fluticasone propionate. core.ac.uk This retention in the target tissue is considered beneficial for its local anti-inflammatory effects. ersnet.org A study in rats using mass spectrometry imaging after inhaled administration showed that fluticasone propionate was retained in all regions of the lungs at 30 minutes post-dosing, unlike other inhaled compounds tested. researchgate.net Another study in rats after intravenous administration found that while some drugs showed higher affinity for alveolar parenchyma, fluticasone propionate did not show significant differences in affinity between the trachea, bronchi, and alveolar tissue. mdpi.com

Excretion Pathways (Preclinical Models)

The primary route of elimination for fluticasone propionate and its metabolites is through the feces. fda.govdrugbank.com This is a consequence of its low absorption from the gastrointestinal tract and extensive first-pass metabolism, with systemically available drug being rapidly eliminated in the bile. fda.govgskstatic.com

In preclinical studies, after oral administration of a radiolabeled dose, the vast majority of the radioactivity is recovered in the feces, comprising both the parent drug and its metabolites. fda.govmedcentral.com A very small percentage, less than 5%, is excreted in the urine, mainly as metabolites. nih.govmedcentral.com The 17β-carboxylic acid metabolite is a major component found in the bile and feces of rats. fda.gov Renal clearance of the parent drug is negligible, accounting for less than 0.2% of the total clearance. gskstatic.comgskstatic.com

Excretion RoutePercentage of DoseFormReference
Feces87-100% (oral dose)Parent drug and metabolites medcentral.commedicines.org.uk
Urine<5% (oral dose)Metabolites nih.govmedcentral.com

This table is interactive. Click on the headers to sort the data.

Polymorphism and Crystallinity Research of Fluticasone Propionate

Identification and Characterization of Polymorphic Forms

Fluticasone (B1203827) propionate (B1217596) is known to exist in at least two distinct polymorphic forms, designated as Form I and Form II. hubspot.net These forms possess the same chemical composition but differ in their crystal lattice arrangements, leading to variations in their physical properties. hubspot.net

Form I is the most stable and abundant known polymorphic form of fluticasone propionate. google.com It is typically produced by conventional crystallization from solvents with medium polarity, such as acetone (B3395972) or ethyl acetate. google.com Structural analysis has identified Form I as having a monoclinic crystal system. google.comdiva-portal.org

Form II is another identified polymorph which can be crystallized using techniques such as supercritical fluid crystallization. google.com This form has been characterized as belonging to the orthorhombic crystal system. google.com Research has noted significant similarities between the crystal structures of the two polymorphs. google.com

The structural differences between Form I and Form II are quantitatively defined by their unit cell parameters. Detailed crystallographic studies have provided the precise lattice characteristics for each polymorph. Form I is characterized by a monoclinic P1211 space group, while Form II is described as orthorhombic. google.com The specific unit cell parameters for each form are detailed in the table below.

ParameterPolymorph I (Monoclinic)Polymorph II (Orthorhombic)
a7.6496 Å23.2434 Å
b14.138 Å13.9783 Å
c10.9833 Å7.65 Å
β (beta angle)99.4°90°
Space GroupP1211 (or P2₁)Not specified

Data sourced from Cejka et al. (2005) and US Patent 6,406,718 B1. google.comdiva-portal.org

Crystallization Methodologies

The specific polymorphic form and crystal size of fluticasone propionate are highly dependent on the crystallization method employed. Various techniques have been developed to control these properties.

Antisolvent crystallization is a widely used method for producing fluticasone propionate crystals. This technique involves dissolving the API in a suitable solvent and then inducing crystallization by adding an antisolvent in which the API is insoluble. herts.ac.uk Common solvents used for fluticasone propionate include acetone, methanol (B129727), and aqueous solutions of polyethylene (B3416737) glycol (PEG). herts.ac.ukresearchgate.net Water is typically used as the antisolvent. herts.ac.uk

Research has shown that when using PEG 400 and PEG 6000 as solvents, the addition of water as an antisolvent leads to instantaneous crystallization. researchgate.net This rapid process consistently yields the stable Form I polymorph. researchgate.netdatapdf.com Furthermore, using PEG as a solvent can produce smaller microcrystals and prevent the agglomeration that is often observed when using conventional organic solvents like methanol or acetone. datapdf.com This method is seen as an improvement for producing inhalable fluticasone propionate due to the high crystallinity of the resulting particles. herts.ac.uk

Supercritical fluid (SCF) technology, particularly the supercritical antisolvent (SAS) process, has been investigated for the micronization of fluticasone propionate. researchgate.net In this process, a solution of the drug is sprayed into a supercritical fluid, such as carbon dioxide, which acts as the antisolvent. researchgate.net The supercritical fluid rapidly extracts the solvent, causing the drug to precipitate as fine particles. researchgate.net This technique is notable as it is a method known to produce the Form II polymorph of fluticasone propionate. google.com The physical properties of the micronized particles can be controlled by adjusting process parameters like temperature, pressure, solution concentration, and flow rate. researchgate.net

Cryo-crystallization is another approach that has been explored in pharmaceutical manufacturing. This technique generally involves crystallization at low temperatures. While detailed studies specifically documenting the cryo-crystallization of fluticasone propionate from a solution are not widely available in the literature, it is mentioned as a potential technology for developing particles for dry powder inhalation. One related advanced characterization technique is Microcrystal Electron Diffraction (MicroED), which involves analyzing microcrystals at cryogenic temperatures to determine their three-dimensional structure with high resolution. nih.gov This method has been successfully applied to fluticasone propionate to refine its structural data. nih.govacs.org

Influence of Crystallization Conditions on Crystal Morphology

The morphology of fluticasone propionate crystals is significantly influenced by the conditions under which crystallization occurs, including the choice of solvent, the method of crystallization, and the rate of supersaturation. Research into the antisolvent crystallization of fluticasone propionate has demonstrated that different solvent systems lead to distinct crystal habits.

Antisolvent crystallization from solutions of polyethylene glycol (PEG) with the addition of water has been shown to produce fine, acicular (needle-like) microcrystals of the stable Form I polymorph. biorxiv.orgresearchgate.netnih.govnih.govacs.orgherts.ac.uk This method facilitates a high degree of nucleation, resulting in smaller crystals and a narrow particle size distribution. biorxiv.orgnih.govnih.govherts.ac.uk A key advantage of using PEG as the solvent is its ability to prevent the agglomeration and Ostwald ripening that are commonly observed with other organic solvents. biorxiv.orgnih.govnih.govherts.ac.uk

In contrast, when fluticasone propionate is crystallized from methanol or acetone via the addition of water as an antisolvent, the resulting crystals exhibit a different morphology. biorxiv.orgnih.govnih.govherts.ac.ukacs.org While the fundamental crystal habit is also acicular, significant agglomeration occurs. researchgate.netacs.org This leads to the formation of larger, plate-like crystals which are consolidations of smaller needle-shaped particles. acs.org The increased cohesiveness in these solvent systems contributes to a broader particle size distribution. researchgate.net

The morphology of fluticasone propionate crystals can also be controlled by other techniques such as sonocrystallization, which has been used to produce spherical combination drug particles with salmeterol (B1361061) xinafoate. Furthermore, the use of specific processes can yield nanoplates of fluticasone propionate. google.com The choice of crystallization conditions is therefore a critical factor in determining the final physical properties of fluticasone propionate, which in turn can affect its performance in pharmaceutical formulations.

Table 1: Influence of Crystallization Conditions on Fluticasone Propionate Crystal Morphology

Crystallization MethodSolvent SystemAntisolventResulting Crystal MorphologyKey Observations
Antisolvent CrystallizationPolyethylene Glycol (PEG) 400 / 6000WaterFine, acicular (needle-like) microcrystalsPrevents agglomeration, results in a narrow particle size distribution. biorxiv.orgresearchgate.netnih.govnih.govherts.ac.uk
Antisolvent CrystallizationMethanolWaterAgglomerated, plate-like crystals composed of smaller needlesSignificant agglomeration and Ostwald ripening observed. biorxiv.orgnih.govnih.govherts.ac.ukacs.org
Antisolvent CrystallizationAcetoneWaterAgglomerated, plate-like crystals composed of smaller needlesHigher solubility of fluticasone propionate in acetone compared to PEG. biorxiv.orgnih.govnih.govherts.ac.ukacs.org
SonocrystallizationNot specifiedNot specifiedSpherical combination particles (with salmeterol xinafoate)Produces composite particles with a controlled morphology.
Specialized Batch ProcessNot specifiedNot specifiedNanoplatesYields crystals with a distinct plate-like habit on the nanoscale. google.com

Synthonic Modeling and Intermolecular Interactions in Crystal Lattices

The crystal structure of fluticasone propionate is stabilized by a network of intermolecular interactions, which can be understood and analyzed through synthonic modeling. This approach provides a molecule-centered understanding of crystal surface properties and has been applied to evaluate the cohesivity of fluticasone propionate. researchgate.net Synthonic modeling studies have shown that fluticasone propionate has a relatively high cohesive strength, with a calculated cohesive energy of -11.5 kcal/mol. researchgate.net This is higher than that of other active pharmaceutical ingredients like budesonide (B1683875) (-9.9 kcal/mol) and salbutamol (B1663637) base (-7.8 kcal/mol), indicating stronger intermolecular forces within the fluticasone propionate crystal lattice. researchgate.net

The primary intermolecular interactions responsible for the crystal packing of fluticasone propionate have been identified through techniques such as microcrystal electron diffraction (MicroED) and density functional theory (DFT) calculations. biorxiv.orgnih.govacs.org The most significant of these is a repetitive hydrogen bond, O2–H···O1, which forms between the 11β-hydroxy group (O2) and the 3-keto group (O1) of adjacent molecules. biorxiv.orgacs.org This hydrogen bond, with a measured distance of approximately 2.76 Å, plays a crucial role in the tight packing of the molecules along the b-axis of the crystal. biorxiv.orgacs.org

In addition to this primary hydrogen bond, the crystal lattice is further stabilized by a series of weaker C–H···F contacts. biorxiv.orgnih.govacs.org These interactions involve the fluorine atoms at various positions on the steroid backbone. For instance, in one of its polymorphic forms, at least seven such contacts extend the crystal packing along all three axes. biorxiv.orgnih.govacs.org Examples of these weak interactions include contacts such as C19–H···F3A (3.39 Å), C24–H···F2 (3.41 Å), and C24–H···F3A (3.39 Å). biorxiv.orgnih.govacs.org The presence and nature of these hydrogen bonds and weaker contacts are fundamental to the stability of the fluticasone propionate crystal structure and influence its physical properties. The understanding of these synthons and their energetic contributions is critical for predicting and controlling the polymorphism and crystallinity of this compound.

Advanced Drug Delivery Systems for Fluticasone Propionate

Nanotechnology-Based Delivery Platforms

Nanotechnology offers promising avenues for improving the delivery of Fluticasone (B1203827) Propionate (B1217596). By manipulating matter at the nanoscale, it is possible to create novel drug carriers that can overcome the biopharmaceutical challenges associated with this potent corticosteroid.

Nanosuspensions are colloidal dispersions of nanosized drug particles stabilized by surfactants and polymers. This technology has been effectively applied to Fluticasone Propionate to enhance its dissolution rate and bioavailability. google.com One preclinical study focused on developing a nanosized Fluticasone Propionate nasal spray by employing high-pressure homogenization to reduce particle size. researchgate.net The optimized process yielded particles with a size of less than 250 nm. researchgate.net For long-term stability, a combination of homogenization and lyophilization was found to be effective in producing stable Fluticasone Propionate nanocrystals without altering the drug's crystalline structure. researchgate.net

Another investigation into inhalable nanosuspensions for sustained pulmonary delivery demonstrated that they could decrease mucociliary clearance and provide extended pulmonary absorption. nih.gov This resulted in prolonged retention in the lungs and a long-acting anti-inflammatory effect in a preclinical lung injury model. nih.gov The local anti-inflammatory efficacy was found to be highly dependent on the dissolution profiles of the nanosuspensions. nih.gov

Parameter Finding Reference
Particle Size< 250 nm researchgate.net
Stabilization MethodHomogenization and Lyophilization researchgate.net
Key AdvantageDecreased mucociliary clearance and extended pulmonary absorption nih.gov

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For Fluticasone Propionate, liposomal encapsulation serves as a vehicle to enhance its delivery to the lungs. In one study, liposomes of Fluticasone Propionate were successfully prepared using the lipid film hydration method, achieving an entrapment efficiency of over 90%. nih.gov The mean vesicle size in these liposomal dispersions was found to be between 700-800 nm. nih.gov

A significant finding from in vivo studies is the ability of liposomes to increase the accumulation of Fluticasone Propionate in the lungs. nih.gov Following intranasal administration in mice, the liposomal formulation led to a 20 and 30 times higher accumulation in the lungs at 0.5 and 3 hours, respectively, when compared to the free form of the drug. nih.govresearchgate.net

Parameter Value Reference
Entrapment Efficiency> 90% nih.gov
Mean Vesicle Size700-800 nm nih.gov
Lung Accumulation (vs. Free Drug)20-30 times higher nih.govresearchgate.net

Polymeric nanoparticles are solid, colloidal particles in which a drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. The use of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) has been explored for the delivery of Fluticasone Propionate. In one preclinical study, Fluticasone Propionate-loaded PLGA nanoparticles were prepared via nanoprecipitation. nih.gov These nanoparticles demonstrated an encapsulation efficiency of 68.6% ± 0.5% and a drug loading capacity of 4.6% ± 0.04%. nih.gov The resulting particles had a diameter of 128.8 ± 0.6 nm and exhibited a sustained in vitro drug release pattern for up to 7 days. nih.gov

Another approach involved the use of an amphiphilic polyaspartamide derivative to produce nanoparticles through a high-pressure homogenization-solvent evaporation method. mdpi.com These polymeric carriers were investigated for their potential to enhance the uptake and internalization of Fluticasone Propionate in cells exposed to cigarette smoke extract. mdpi.com

Polymer Particle Size (nm) Encapsulation Efficiency (%) Drug Loading (%) In Vitro Release Reference
PLGA128.8 ± 0.668.6 ± 0.54.6 ± 0.04Sustained for 7 days nih.gov
Polyaspartamide DerivativeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified mdpi.com

Microparticle-Based Delivery Systems

Microparticle systems are also being investigated to improve the delivery of Fluticasone Propionate, particularly for pulmonary administration. These systems can be engineered to have specific properties that optimize their deposition in the respiratory tract.

Solid lipid nanoparticles (SLNs), which can be considered a type of solid lipid microparticle, have been developed for Fluticasone Propionate. nih.gov These particles are produced from lipids that are solid at room and body temperature. nih.govturkjps.org A study focused on the development of Fluticasone Propionate-loaded SLNs using a factorial design approach to optimize the formulation. nih.govnih.gov The research showed that varying the production and content variables, such as the percentage of tristearin and the number of homogenization cycles, could produce SLNs with desired characteristics. nih.govturkjps.org An optimized formulation of SLNs exhibited a particle size of 248.3 ± 1.89 nm and good stability. tandfonline.com In a preclinical model, these SLNs demonstrated augmented anti-inflammatory activity compared to a conventional cream formulation. tandfonline.com

Lipid Particle Size (nm) Key Finding Reference
Tristearin248.3 ± 1.89Augmented anti-inflammatory activity nih.govtandfonline.com

Particle engineering strategies are employed to enhance the aerosol performance of inhalation powders. taylorfrancis.com For Fluticasone Propionate, microparticles have been generated using a spray-drying technique with chitosan, mannitol, and L-leucine. nih.gov A Box-Behnken design was used to extensively examine the influence of formulation and process variables on the microparticles. nih.gov The study found that the mean particle size of the microparticles ranged from 985 to 4090 nm, which is a suitable size for respiratory deposition. nih.gov The production yield was found to be between 27.01% and 52.96%, influenced by factors such as inlet temperature and polymer concentration. nih.gov Another technology, wet polishing, followed by spray drying, has been investigated to tune the particle size of Fluticasone Propionate powders to improve their physical properties and aerodynamic performance. hovione.com

Technique Excipients Particle Size (nm) Production Yield (%) Reference
Spray-DryingChitosan, Mannitol, L-leucine985 - 409027.01 - 52.96 nih.gov
Wet Polishing & Spray DryingNot SpecifiedTunableNot Specified hovione.com

Innovative Formulation Strategies

Advanced drug delivery systems for Fluticasone Propionate aim to enhance its therapeutic efficacy by optimizing its delivery to the target site, prolonging its residence time, and improving its release profile. Innovative formulation strategies focus on overcoming the limitations of conventional delivery methods.

In Situ Gelling Systems

In situ gelling systems are advanced formulations that are administered as solutions or suspensions and undergo a phase transition to a gel upon exposure to physiological conditions, such as temperature, pH, or ions in the nasal cavity. mdpi.com This transition allows for prolonged contact time with the mucosal surface, reducing mucociliary clearance and enhancing drug absorption.

For Fluticasone Propionate, these systems have been developed primarily for nasal delivery to treat conditions like allergic rhinitis and chronic rhinosinusitis. mdpi.comnih.gov These formulations typically incorporate polymers that can gel in the presence of cations like Ca²⁺ found in nasal fluids. mdpi.com Commonly used polymers include Pectin, Gellan Gum, and Sodium Hyaluronate. nih.govresearchgate.netnih.gov The combination of these polymers can be fine-tuned to achieve desired characteristics such as appropriate viscosity, surface tension, and gelling ability. nih.govresearchgate.net

Research has shown that incorporating Fluticasone Propionate nanocrystals into an in situ gelling system can improve the drug's release profile and enhance the formulation's mucoadhesive properties. nih.govresearchgate.net Studies have utilized polymers like Pectin and Sodium Hyaluronate to create these advanced nanosuspensions. nih.govresearchgate.net Optimization of these formulations has led to significant deposition in the middle meatus of the nasal cavity, a critical region for treating rhinosinusitis. nih.gov The gelation of these systems upon contact with simulated nasal fluid increases viscosity, which is key to prolonging drug retention at the nasal mucosa. nih.gov

Polymer UsedGelling MechanismKey Findings
Pectin, Sodium HyaluronateIon-activated (in presence of Ca²⁺)Incorporation of drug nanocrystals improved release and mucoadhesion; optimized formulation showed 51.8% deposition in the middle meatus. nih.govresearchgate.net
Gellan Gum, Pectin, Sodium HyaluronateIon-activatedFormulations exhibited instant gelation, and the presence of Sodium Hyaluronate significantly increased deposition in the turbinate region. nih.gov Gellan gum was identified as a crucial parameter for gel viscosity, strength, and the drug release profile. nih.gov

Mucoadhesive Formulations

Mucoadhesive formulations are designed to adhere to the mucosal layer of a biological membrane, thereby increasing the residence time of the dosage form at the site of application. nih.govmathewsopenaccess.com This approach is beneficial for local drug delivery and can enhance drug bioavailability by providing intimate contact with the absorption surface. nih.gov For Fluticasone Propionate, mucoadhesive systems have been explored for buccal and pulmonary delivery. researchgate.netnih.gov

One approach involves the development of mucoadhesive buccal films. These films are designed for local treatment of oral lesions and aim to provide sustained drug release. researchgate.netresearchgate.net Studies have utilized various polymeric blends to prepare these films, often using the solvent casting technique. researchgate.netresearchgate.net Combinations of polymers such as Hydroxypropyl Methylcellulose (HPMC) and Ethyl Cellulose (EC) have been shown to produce films with acceptable physicochemical properties, convenient mucoadhesion time, and sustained drug release for up to 12 hours. researchgate.netresearchgate.net The inclusion of other mucoadhesive polymers like Sodium Carboxymethyl Cellulose (SCMC) and Carbopol 971P can further modulate these properties. researchgate.netresearchgate.net

Another strategy involves the microencapsulation of Fluticasone Propionate into mucoadhesive microparticles for pulmonary delivery. nih.gov Chitosan, a biocompatible and mucoadhesive polymer, has been modified by grafting hydrophilic groups to enhance its properties for delivering poorly water-soluble drugs like Fluticasone Propionate. nih.gov This modification aims to improve the release properties and bioavailability of the drug in the lungs. nih.gov

Formulation TypePolymers UsedKey Findings
Mucoadhesive Buccal FilmHydroxypropyl Methylcellulose (HPMC), Ethyl Cellulose (EC), Sodium Carboxymethyl Cellulose (SCMC), Carbopol 971POptimized films demonstrated homogenous drug distribution, adequate mucoadhesion time, and sustained drug release for 10-12 hours. researchgate.netresearchgate.net
Mucoadhesive MicroparticlesModified ChitosanModification of chitosan with hydrophilic groups was investigated to create effective carriers for pulmonary delivery and to enhance in vitro release properties. nih.gov

Influence of Delivery Systems on Preclinical Biodistribution

The design of the delivery system significantly influences the biodistribution of Fluticasone Propionate in preclinical models. Advanced formulations are developed to maximize drug concentration at the target site (e.g., the lungs) while minimizing systemic absorption and potential side effects. nih.govresearchgate.net Fluticasone Propionate is characterized by high lipophilicity, which contributes to its good uptake and retention in lung tissue. nih.gov

Enhanced Lung Accumulation and Retention (Preclinical Models)

Preclinical studies in animal models, such as BALB/c mice, have demonstrated that encapsulating Fluticasone Propionate into advanced delivery systems can dramatically increase its accumulation and retention in the lungs compared to the administration of the free drug. nih.govresearchgate.net

Liposomal formulations have been shown to be particularly effective. In vivo biodistribution studies following intranasal administration in mice revealed that Fluticasone Propionate incorporated into liposomes resulted in a 20-fold and 30-fold higher accumulation in the lungs at 0.5 and 3 hours post-administration, respectively, compared to free Fluticasone Propionate. nih.govresearchgate.net

Similarly, complexation with cyclodextrins for pulmonary administration as a dry powder has also been shown to enhance lung deposition. nih.gov Among different cyclodextrin complexes, Fluticasone Propionate associated with Hydroxypropyl-γ-cyclodextrin (HP-γ-CyD) led to the highest accumulation of the drug in the lungs when compared to the free form. nih.govresearchgate.net The prolonged lung absorption and retention are critical for therapeutic efficacy, potentially allowing for less frequent administration. researchgate.net

Delivery SystemAnimal ModelAdministration RouteKey Finding on Lung Accumulation
LiposomesBALB/c MiceIntranasal20-fold higher accumulation at 0.5 hours and 30-fold higher at 3 hours compared to free drug. nih.govresearchgate.net
Cyclodextrin (HP-γ-CyD) ComplexBALB/c MicePulmonary (Dry Powder)Permitted the highest accumulation of Fluticasone Propionate in the lungs compared to the free form. nih.govresearchgate.net

Modulation of Systemic Exposure (Preclinical Models)

A primary goal of developing advanced delivery systems for corticosteroids like Fluticasone Propionate is to maximize local topical effects while minimizing systemic exposure. nih.gov The systemic bioavailability of Fluticasone Propionate is inherently low; it is less than 2% via the intranasal route and less than 1% when administered orally, due to poor absorption and high first-pass metabolism. fda.gov

Advanced delivery systems can further modulate and reduce systemic exposure by enhancing drug retention at the local site of action. The same preclinical studies that demonstrated increased lung accumulation also provide insights into systemic exposure by measuring drug levels in the blood, liver, and spleen. nih.govresearchgate.net By concentrating the drug in the lungs, formulations like liposomes and cyclodextrin complexes inherently reduce the amount of drug available for rapid systemic absorption. nih.govresearchgate.net This targeted delivery ensures that the therapeutic action is localized, which is consistent with findings that the efficacy of Fluticasone Propionate is due to its direct topical effects rather than systemic activity. nih.gov The rapid systemic clearance of Fluticasone Propionate further contributes to minimizing systemic effects. nih.gov

The table below summarizes the biodistribution of free Fluticasone Propionate versus a liposomal formulation in a preclinical model, illustrating the modulation of systemic exposure.

OrganFree Fluticasone Propionate (ng/g tissue)Liposomal Fluticasone Propionate (ng/g tissue)
0.5 Hours Post-Administration
Lungs~50~1000
Blood~12~15
Spleen~10~20
Liver~120~100
3 Hours Post-Administration
Lungs~20~600
Blood~5~10
Spleen~5~15
Liver~25~40
(Data adapted from preclinical studies in BALB/c mice following intranasal administration) researchgate.net

Analytical Methodologies for Fluticasone Propionate Research

Chromatographic Techniques

Chromatographic techniques are foundational in the analytical research of fluticasone (B1203827) propionate (B1217596), enabling its separation, identification, and quantification in various matrices, from pharmaceutical formulations to biological fluids. These methods are prized for their efficiency and resolving power. Several chromatographic methods have been developed, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), each offering distinct advantages for the analysis of this synthetic corticosteroid. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of fluticasone propionate in pharmaceutical formulations. A common approach involves using a C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. nih.govresearchgate.net Detection is often carried out using a UV detector at a wavelength of 236 nm. nih.govresearchgate.net For instance, one validated HPLC method employed an isocratic elution with a mobile phase of acetonitrile and water (60:40, v/v) for quantifying fluticasone propionate in inhalation particles. nih.gov This method demonstrated good linearity over a concentration range of 0.03 to 0.09 mg/mL. nih.gov Another study utilized a mobile phase of methanol (B129727), acetonitrile, and water for the simultaneous estimation of fluticasone propionate and salmeterol (B1361061) xinafoate. researchgate.net The versatility of HPLC allows for its application in various tests, including assays, dissolution, and diffusion cell studies. nih.gov The British and US Pharmacopoeias also specify liquid chromatography methods for the determination of fluticasone propionate. ekb.eg

Table 1: Research Findings for HPLC Analysis of Fluticasone Propionate

ParameterFindingSource
ColumnC18 nih.gov
Mobile PhaseAcetonitrile and water (60:40, v/v) nih.gov
Detection Wavelength236 nm nih.gov
Linearity Range0.03 to 0.09 mg/mL nih.gov
Accuracy (% Recovery)99.9% to 101.6% nih.gov

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) has been established as a valid method for the simultaneous analysis of fluticasone propionate and other compounds in pharmaceutical formulations. derpharmachemica.com This technique is performed on precoated silica (B1680970) gel 60F254 aluminum plates. derpharmachemica.com For the simultaneous estimation of formoterol (B127741) fumarate (B1241708) dihydrate and fluticasone propionate, a mobile phase of toluene, ethyl acetate, and formic acid (7:3:0.1 v/v/v) was used, with densitometric detection at 215 nm. derpharmachemica.com In another study for salmeterol xinafoate and fluticasone propionate, the mobile phase consisted of n-hexane, ethyl acetate, and acetic acid (5:10:0.2), with detection at 250 nm. nih.gov These HPTLC methods have been validated according to ICH guidelines and are noted for their accuracy, precision, and specificity. derpharmachemica.comnih.gov

Table 2: Research Findings for HPTLC Analysis of Fluticasone Propionate

ParameterFinding (with Formoterol Fumarate)Finding (with Salmeterol Xinafoate)
Stationary PhaseSilica gel 60F254 platesSilica gel HPTLC plates
Mobile PhaseToluene: Ethyl acetate: Formic acid (7:3:0.1 v/v/v)n-hexane: Ethyl acetate: Acetic acid (5:10:0.2)
Detection Wavelength215 nm250 nm
Rf Value0.41 ± 0.10Not specified
Linearity Range50-350 ng/spot200–2000 ng/band
Accuracy (% Recovery)99.46%97.1% to 103.5%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying fluticasone propionate, especially at very low concentrations in biological matrices like human plasma. shimadzu.comsciex.com This technique is crucial for pharmacokinetic studies where therapeutic doses result in sub-picogram per milliliter plasma concentrations. sciex.comsciex.com Methods have been developed with a lower limit of quantification (LLOQ) as low as 0.2 pg/mL. shimadzu.comsciex.com The analysis is typically performed using positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), operating in multiple reaction monitoring (MRM) mode. shimadzu.comresearchgate.netnih.gov For fluticasone propionate, a common precursor-to-product ion transition monitored is m/z 501.0 → 293.05. shimadzu.com Sample preparation often involves solid-phase extraction (SPE) to isolate the analyte from the plasma matrix. sciex.comwaters.com

Table 3: Research Findings for LC-MS/MS Analysis of Fluticasone Propionate

ParameterFindingSource
MatrixHuman Plasma shimadzu.comsciex.com
Sample PreparationSolid Phase Extraction (SPE) sciex.comwaters.com
Ionization ModePositive Ion ESI shimadzu.com
MRM Transitionm/z 501.0 → 293.05 shimadzu.com
Linearity Range0.2-120.0 pg/mL shimadzu.comsciex.com
Lower Limit of Quantification (LLOQ)0.2 pg/mL (200 fg/mL) shimadzu.comsciex.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE), specifically Micellar Electrokinetic Chromatography (MEKC), has been developed and validated for the analysis of fluticasone propionate in nasal spray formulations. nih.gov This method is performed on a fused-silica capillary. nih.gov One study utilized a background electrolyte consisting of 25 mM borate (B1201080) and 25 mM sodium dodecyl sulfate (B86663) (SDS) solution at pH 9. nih.gov The separation was achieved by applying a voltage of 20 kV, with detection at 238 nm. nih.gov The method proved to be linear in the range of 2–80 µg/mL. nih.gov The specificity and stability-indicating capability of the MEKC method were confirmed through forced degradation studies, which also showed no interference from excipients. nih.gov The results obtained from this method were comparable to those from a validated reversed-phase liquid chromatographic method. nih.govnih.gov

Table 4: Research Findings for Capillary Electrophoresis (MEKC) Analysis of Fluticasone Propionate

ParameterFindingSource
TechniqueMicellar Electrokinetic Chromatography (MEKC) nih.gov
CapillaryFused-silica capillary (50 µm i.d.; effective length, 40 cm) nih.gov
Background Electrolyte25 mM borate and 25 mM SDS solution at pH 9 nih.gov
Applied Voltage20 kV nih.gov
Detection Wavelength238 nm nih.gov
Linearity Range2–80 µg/mL nih.gov
Limit of Detection (LOD)0.56 µg/mL nih.gov
Limit of Quantification (LOQ)2 µg/mL nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is another chromatographic technique mentioned in the literature for the analysis of fluticasone propionate. ekb.eg It is often used for the separation and densitometric quantification of impurities and degradation products. researchgate.net While less common than HPLC or HPTLC for quantitative analysis of the primary compound in finished products, TLC serves as a valuable tool for qualitative assessments and impurity profiling. For example, it has been used in the analysis of fluticasone propionate EP impurity A. tlcstandards.com

Spectroscopic Techniques

Spectroscopic techniques are essential for the characterization and quantification of fluticasone propionate. Methods such as UV-Vis spectrophotometry and vibrational spectroscopy provide valuable information about the molecule's structure and concentration.

A simple, precise, and accurate UV spectroscopic method has been developed for the estimation of fluticasone propionate. researchgate.net The analysis is based on the measurement of UV light absorption. In methanol, fluticasone propionate exhibits a maximum absorption wavelength (λmax) at 236 nm. researchgate.net This method has been validated for linearity, accuracy, and precision over a concentration range of 2-22 µg/ml. researchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, has also been employed to study fluticasone propionate. researchgate.net These studies provide insights into the molecular structure and have been used to create a library of spectral information that can aid in process monitoring. researchgate.net Advanced techniques like optical photothermal infrared (O-PTIR) spectroscopy and atomic force microscopy infrared (AFM-IR) spectroscopy have been used to probe the nanochemical domains of powders containing fluticasone propionate. acs.org These methods have identified characteristic peaks for fluticasone propionate at 1743 cm⁻¹, 1661 cm⁻¹, and 1700 cm⁻¹. acs.org

Table 5: Spectroscopic Data for Fluticasone Propionate

TechniqueParameterFindingSource
UV-Vis SpectrophotometryMaximum Wavelength (λmax) in Methanol236 nm researchgate.net
UV-Vis SpectrophotometryLinearity Range2-22 µg/ml researchgate.net
Infrared (IR) SpectroscopyCharacteristic Peaks1743 cm⁻¹ acs.org
1661 cm⁻¹ acs.org
1700 cm⁻¹ acs.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative determination of Fluticasone Propionate in bulk and pharmaceutical dosage forms. The method is based on the principle that the molecule absorbs UV radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration.

Research has established that Fluticasone Propionate, when dissolved in solvents like methanol or acetonitrile, exhibits a maximum absorbance (λmax) at approximately 236 nm. ajpsonline.comresearchgate.netijmphs.com This characteristic absorption peak allows for its quantification. Method development studies have demonstrated the linearity of the method over various concentration ranges. For instance, one study reported a linear relationship for concentrations ranging from 2-22 µg/mL with a correlation coefficient (r²) of 0.9812. ajpsonline.comresearchgate.net Another study for the simultaneous estimation of Mometasone (B142194) Furoate and Fluticasone Propionate showed linearity for Fluticasone Propionate in the concentration range of 1-6 µg/ml. ijbpas.com

Validation of the UV-Vis spectrophotometric method for Fluticasone Propionate, in accordance with International Council for Harmonisation (ICH) guidelines, has confirmed its accuracy, precision, and reliability. ajpsonline.comresearchgate.net Key validation parameters from a study are summarized in the table below.

Validation ParameterResultReference
Wavelength (λmax)236 nm (in Methanol) ajpsonline.comresearchgate.net
Linearity Range2-22 µg/mL ajpsonline.comresearchgate.net
Correlation Coefficient (r²)0.9812 ajpsonline.comresearchgate.net
Limit of Detection (LOD)0.42 µg/mL ijbpas.com
Limit of Quantification (LOQ)0.321 µg/mL ijbpas.com
Accuracy (% Recovery)99.21% - 99.60% researchgate.net
Precision (% RSD)0.473% (Repeatability) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H-NMR (qNMR), has emerged as a powerful tool for the structural elucidation and quantification of Fluticasone Propionate. This technique provides precise information about the chemical environment of protons within the molecule.

A notable application of ¹H-qNMR is the simultaneous determination of Fluticasone Propionate and Azelastine Hydrochloride in nasal spray formulations. researchgate.netnih.govroyalsocietypublishing.org In such studies, Dimethyl sulfoxide-d6 (DMSO-d6) is commonly used as the solvent, with an internal standard like inositol (B14025) for accurate quantification. researchgate.netnih.gov The ¹H-NMR spectrum of Fluticasone Propionate exhibits a characteristic quantitative selective proton signal as a doublet of doublet at 6.290, 6.294, 6.316, and 6.319 ppm. researchgate.netnih.gov

The ¹H-qNMR method has been validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision. nih.govroyalsocietypublishing.org The method's high specificity allows for the determination of the analyte without interference from other components in the formulation. researchgate.net

Parameter¹H-qNMR Method for Fluticasone PropionateReference
SolventDimethyl sulfoxide-d6 (DMSO-d6) researchgate.netnih.gov
Internal StandardInositol researchgate.netnih.gov
Quantitative SignalDoublet of doublet at 6.290, 6.294, 6.316, 6.319 ppm researchgate.netnih.gov
Linearity Range0.25–20.0 mg/mL researchgate.netnih.gov
Correlation Coefficient (r²)> 0.999 researchgate.netnih.gov
Precision (% RSD)< 1.5% researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for the identification and characterization of Fluticasone Propionate. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.

The FTIR spectrum of Fluticasone Propionate displays several characteristic absorption bands that serve as a molecular fingerprint. Notably, three sharp bands are observed in the carbonyl (C=O) stretching region, which are indicative of the different carbonyl environments within the molecule. nih.gov These include the ester carbonyl group, the thioester carbonyl group, and the ketone carbonyl group. nih.gov FTIR is also employed in compatibility studies to ensure that there are no chemical interactions between Fluticasone Propionate and excipients in a formulation. researchgate.net

Functional GroupCharacteristic FTIR Absorption Band (cm⁻¹)Reference
Ester Carbonyl (C=O)1744 nih.gov
Thioester Carbonyl (C=O)1701 nih.gov
Ketone Carbonyl (C=O)1661 nih.gov

Raman Spectroscopy and Chemical Imaging

Raman spectroscopy is a non-destructive analytical technique that provides information about molecular vibrations and crystal lattice structures. It has proven to be particularly useful in the solid-state characterization of Fluticasone Propionate, including the analysis of its crystallinity and polymorphic forms. horiba.com The technique offers advantages for analyzing pharmaceutical samples with minimal preparation. americanpharmaceuticalreview.com

Raman chemical imaging combines the chemical specificity of Raman spectroscopy with microscopy, allowing for the visualization of the spatial distribution of Fluticasone Propionate and other components within a pharmaceutical formulation, such as an inhalation powder. globalresearchonline.net This is critical for assessing blend uniformity and ensuring the consistent delivery of the active pharmaceutical ingredient (API). globalresearchonline.net Low-frequency Raman spectroscopy has been highlighted as beneficial for the reliable identification of different dosage forms and for studying crystallinity. researchgate.net

Spectrofluorometry

Spectrofluorometry is a highly sensitive analytical technique used for the determination of fluorescent compounds. While native Fluticasone Propionate has poor fluorescence, methods have been developed to enhance its signal for quantitative analysis.

One approach involves a micellar-enhanced spectrofluorimetric method for the simultaneous estimation of Formoterol Fumarate and Fluticasone Propionate. In this method, the fluorescence intensity is enhanced using β-cyclodextrin. The first derivative emission spectrum of the micellar fluorescence of Fluticasone Propionate is measured at 465 nm after excitation at 236 nm. This method demonstrated a linear relationship between fluorescence intensity and concentration over a range of 50–100 ng/mL.

Electrochemical Methods

Electrochemical methods offer a sensitive and selective approach for the determination of Fluticasone Propionate. A notable development in this area is the fabrication of a nano-Au/fluticasone propionate electrochemical immunosensor. mdpi.com This sensor is designed for the multi-residue detection of eight different glucocorticoids, including Fluticasone Propionate. mdpi.com

The principle of this immunosensor is based on an indirect competitive method. mdpi.com Glucocorticoids in a sample compete with the Fluticasone Propionate immobilized on the sensor to bind with a glucocorticoid receptor. This interaction leads to a change in the electrochemical signal, which is measured using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). mdpi.com The immunosensor has demonstrated a wide linear range and a low detection limit, making it suitable for rapid and sensitive screening. mdpi.com

ParameterNano-Au/Fluticasone Propionate Electrochemical ImmunosensorReference
PrincipleIndirect Competitive Method mdpi.com
Measurement TechniquesCyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS) mdpi.com
Linear Range0.1 - 1500 ng/mL mdpi.com
Detection Limit0.057 - 0.357 ng/mL mdpi.com
Correlation Coefficient (r²)0.9938 - 0.9967 mdpi.com

Method Development and Validation Principles

The development and validation of analytical methods for Fluticasone Propionate are crucial to ensure the reliability, accuracy, and precision of the results. These processes are governed by guidelines from regulatory bodies, with the International Council for Harmonisation (ICH) Q2(R1) guideline being the most widely followed. nih.govijnrd.orgajpamc.com

An analytical method validation for Fluticasone Propionate typically encompasses the following parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govijnrd.org

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govijnrd.org This is typically evaluated by a linear regression analysis of the calibration curve.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. nih.govijnrd.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples at different concentration levels. nih.govijnrd.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. ijnrd.org

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment. ijnrd.org

Reproducibility: Precision between different laboratories. ijnrd.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govijnrd.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govijnrd.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ajpamc.com

Precision and Accuracy Determinations

The precision of an analytical method describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value and is often expressed as the percentage of recovery.

Method precision is generally evaluated at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (intra-day precision) is assessed by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) within a short period. Intermediate precision (inter-day precision) is determined by conducting the analysis on different days, with different analysts, or on different equipment.

For an HPLC method developed for fluticasone propionate, acceptable precision and accuracy were demonstrated within a range of 50-150% of the analytical concentration. iatdmct2017.jpresearchgate.netsciex.com The accuracy, determined by the recovery of known amounts of fluticasone propionate spiked into a placebo matrix, typically falls within the range of 98-102%. shimadzu.com In a UPLC-MS/MS method for fluticasone propionate in human plasma, intra-day and inter-run precision and accuracy were assessed using quality control samples at four different concentration levels over three days, with mean RSD values for precision below 15% and accuracy values between 85% and 115%. nih.gov

MethodMatrixConcentration LevelPrecision (%RSD)Accuracy (% Recovery)Source
HPLCInhalation Particles50% (0.030 mg/mL)-99.9% iatdmct2017.jp
HPLCInhalation Particles100% (0.060 mg/mL)-101.6% iatdmct2017.jp
HPLCInhalation Particles150% (0.090 mg/mL)-99.9% iatdmct2017.jp
UPLC-MS/MSHuman PlasmaLQC, MQC, HQC<15%85% - 115% nih.gov
UPLC-MS/MSHuman PlasmaLLOQ QC<20%80% - 120% nih.gov

Detection Limit (LOD) and Quantitation Limit (LOQ) Derivations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are often determined based on the signal-to-noise ratio, where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1. nih.govshimadzu.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

For HPLC methods, the LOD and LOQ for fluticasone propionate have been reported to be 0.0067 mg/mL and 0.0203 mg/mL, respectively. iatdmct2017.jpsciex.com Another HPLC-UV method reported an LOD of 0.86 µg/mL and an LOQ of 2.6 µg/mL. nih.gov In a more sensitive UPLC-MS/MS method developed for the analysis of fluticasone propionate in a nasal spray, the LOD and LOQ were found to be 0.010 µg/mL and 0.030 µg/mL, respectively. nih.govfda.gov For bioanalytical applications requiring even higher sensitivity, a UPLC-MS/MS method for fluticasone propionate in human plasma achieved an LLOQ of 0.2 pg/mL. nih.gov

MethodLODLOQ/LLOQSource
HPLC0.0067 mg/mL0.0203 mg/mL iatdmct2017.jpsciex.com
HPLC-UV0.86 µg/mL2.6 µg/mL nih.gov
UPLC-MS/MS0.010 µg/mL0.030 µg/mL nih.govfda.gov
UPLC-MS/MS-0.2 pg/mL nih.gov

Robustness and Solution Stability Studies

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the mobile phase composition, flow rate, and column temperature. fda.gov The robustness of a method is typically assessed by evaluating the effect of these variations on system suitability parameters, such as peak resolution, tailing factor, and theoretical plates.

Solution stability studies are conducted to evaluate the stability of fluticasone propionate in the analytical solvent over a certain period under specific storage conditions. This is crucial to ensure that the analyte does not degrade during the course of the analysis, which could lead to inaccurate results. These studies often involve analyzing the standard solutions at different time intervals and comparing the results to those of a freshly prepared standard.

Applications in Research Matrices (e.g., Cell Lysates, Tissue Homogenates)

The validated analytical methods for fluticasone propionate are instrumental in various research applications, including the determination of the compound's concentration in complex biological matrices.

In a study investigating the distribution of inhaled fluticasone propionate in human lung tissue and serum, a sensitive analytical method was employed to measure the drug concentrations in central and peripheral lung tissue, as well as in serum samples obtained from patients undergoing lung resection surgery. nih.gov The results demonstrated that fluticasone propionate is retained in lung tissue for an extended period, with concentrations in peripheral lung tissue exceeding those in serum by a factor of ten. nih.gov

Another research application involved the use of an in vitro 3-dimensional human bronchial tissue model (EpiAirway™) to evaluate the mucosal penetration of fluticasone propionate from different nasal spray formulations. nih.govresearchgate.net A liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was used to quantify the amount of fluticasone propionate that penetrated the tissue culture into the receiving media over time. nih.gov

While direct studies on "cell lysates" and "tissue homogenates" in the classical sense are not extensively detailed in the provided search results, the analysis of lung tissue implies the homogenization of the tissue to extract the drug for quantification. Similarly, studies involving cultured cells would necessitate cell lysis to determine intracellular drug concentrations. These applications underscore the importance of highly sensitive and specific analytical methods, such as LC-MS/MS, to accurately measure the low concentrations of fluticasone propionate typically found in these research matrices.

Molecular and Cellular Mechanisms of Glucocorticoid Resistance to Fluticasone Propionate

Role of Glucocorticoid Receptor Isoforms (GRα and GRβ)

The cellular response to fluticasone (B1203827) propionate (B1217596) is primarily mediated by the glucocorticoid receptor (GR), which exists in two main isoforms generated by alternative splicing: GRα and GRβ. thieme-connect.denih.gov

GRα (Glucocorticoid Receptor Alpha): This is the classic, active form of the receptor. nih.gov Upon binding with a glucocorticoid such as fluticasone propionate, GRα undergoes a conformational change, translocates from the cytoplasm to the nucleus, and modulates the expression of target genes. nih.gov This modulation, through processes of transactivation and transrepression, is responsible for the anti-inflammatory effects of the drug. physiology.org GRα is the predominantly expressed isoform under normal physiological conditions. thieme-connect.denih.gov

GRβ (Glucocorticoid Receptor Beta): The GRβ isoform is nearly identical to GRα except for its C-terminal end. This structural difference prevents GRβ from binding to glucocorticoids and from activating gene transcription in the classic manner. mdpi.com Instead, GRβ is often considered a dominant-negative inhibitor of GRα. nih.govatsjournals.org It can interfere with GRα's function by forming GRα/GRβ heterodimers that are transcriptionally inactive or by competing with GRα for binding to glucocorticoid response elements (GREs) on DNA. nih.gov

The development of resistance to fluticasone propionate is strongly associated with an altered balance between these two isoforms. An increased ratio of GRβ to GRα expression is a key indicator of steroid insensitivity in various inflammatory conditions. thieme-connect.demdpi.com While GRβ is expressed at very low levels in healthy tissues, its expression can be significantly upregulated in inflammatory states, thereby promoting glucocorticoid resistance. nih.govmdpi.com

Table 1: Comparison of Glucocorticoid Receptor Isoforms

Feature GRα GRβ
Glucocorticoid Binding Yes, binds ligands like fluticasone propionate No, due to a truncated ligand-binding domain thieme-connect.demdpi.com
Primary Function Mediates anti-inflammatory effects of glucocorticoids Acts as a dominant-negative inhibitor of GRα nih.gov
Expression in Health Predominantly expressed thieme-connect.de Expressed at very low levels thieme-connect.de
Expression in Disease Can be downregulated Can be upregulated, leading to resistance mdpi.com

| Mechanism of Action | Translocates to the nucleus to regulate gene expression | Forms inactive heterodimers with GRα, competes for GREs nih.gov |

Influence of Pro-Inflammatory Cytokines on Steroid Sensitivity

The inflammatory microenvironment plays a critical role in modulating sensitivity to fluticasone propionate. Pro-inflammatory cytokines, which are signaling proteins that orchestrate the inflammatory response, can directly induce a state of steroid resistance.

Key cytokines implicated in this process include Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). researchgate.netatsjournals.org These mediators can diminish the effectiveness of fluticasone propionate through several mechanisms:

Upregulation of GRβ: Pro-inflammatory cytokines are potent inducers of GRβ expression. thieme-connect.denih.gov By increasing the levels of the inhibitory GRβ isoform, cytokines shift the GRα/GRβ ratio, which impairs the cell's ability to respond to glucocorticoid therapy. thieme-connect.demdpi.com

Interference with GRα Function: Cytokines can activate downstream signaling pathways that lead to the phosphorylation of GRα. This post-translational modification can alter the receptor's ability to translocate to the nucleus, bind to DNA, and recruit co-activators, thereby reducing its transcriptional activity. nih.gov

Promotion of Pro-inflammatory Transcription Factors: Cytokines activate transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of inflammatory genes. The anti-inflammatory action of fluticasone propionate relies on the ability of GRα to inhibit these transcription factors. physiology.org In a cytokine-rich environment, the persistent activation of NF-κB and AP-1 can overwhelm the repressive capacity of the GRα.

Conversely, fluticasone propionate can exert its anti-inflammatory effects by inhibiting the production of certain cytokines. For example, it has been shown to inhibit cells that express mRNA for Interleukin-4 (IL-4), a key cytokine in allergic inflammation. nih.gov However, in states of severe or chronic inflammation, the high concentration of cytokines can establish a feedback loop that sustains inflammation and promotes resistance to the drug.

Dysregulation of Intracellular Signaling Pathways in Resistance

The efficacy of fluticasone propionate is dependent on the proper functioning of the glucocorticoid receptor signaling pathway. Resistance can emerge when other intracellular signaling cascades become dysregulated, leading to interference and crosstalk that blunts the glucocorticoid response. mdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade involved in cellular processes like inflammation, proliferation, and survival. mdpi.com It comprises several branches, including the p38 MAPK, JNK, and ERK pathways. In inflammatory diseases, these MAPK pathways are often hyperactivated by cytokines and other stressors. mdpi.com This excessive activation is a common mechanism of glucocorticoid resistance. mdpi.com

There is a strong element of mutual antagonism between the GR and MAPK signaling pathways. mdpi.com While a primary anti-inflammatory mechanism of fluticasone propionate is the GR-mediated inhibition of MAPK activity, this capacity is diminished when MAPK signaling is excessively high. mdpi.com The p38 MAPK, in particular, can directly phosphorylate the glucocorticoid receptor, which has been shown to reduce its activity and contribute to steroid-insensitive asthma. nih.gov

Other significant pathways implicated in glucocorticoid resistance include:

Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway: This pathway is crucial for cell survival and proliferation and can be activated by inflammatory stimuli. Its overactivation is linked to glucocorticoid resistance in various diseases. researchgate.net

Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway: This is a primary signaling route for many cytokines. Its activation can contribute to the inflammatory state and interfere with glucocorticoid action. researchgate.net

Identification and Role of Specific Transcription Factors (e.g., Interferon Regulatory Factor-1)

Transcription factors are proteins that bind to DNA and regulate the rate of gene transcription. The balance between pro-inflammatory and anti-inflammatory gene expression is controlled by these factors, and their dysregulation is a cornerstone of glucocorticoid resistance.

Interferon Regulatory Factor-1 (IRF-1) has been identified as a key player in mediating early steroid resistance. researchgate.netresearchgate.net Research has shown that:

The expression of IRF-1 is closely associated with glucocorticoid resistance. researchgate.net

Pro-inflammatory cytokines, particularly the combination of TNF-α and IFN-γ, can significantly increase the expression of IRF-1 in cells like human airway smooth muscle cells. researchgate.net

While fluticasone propionate can inhibit IRF-1 expression when induced by TNF-α alone, it fails to do so in the presence of both TNF-α and IFN-γ. researchgate.netresearchgate.net This demonstrates a specific mechanism by which the inflammatory environment can bypass the drug's anti-inflammatory effects.

The enhancement of IRF-1 levels and its DNA-binding activity parallels the suppression of steroid signaling, suggesting a critical role for this transcription factor in inducing resistance. researchgate.net

Another pivotal transcription factor is Nuclear Factor-kappa B (NF-κB) . A major anti-inflammatory action of glucocorticoids is the inhibition of NF-κB, which prevents the transcription of numerous inflammatory genes, including cytokines and chemokines. physiology.org Steroid resistance can occur when this inhibitory effect is compromised, for instance, through modifications of the GR or NF-κB proteins that prevent their interaction.

In Vitro Models for Investigating Steroid Resistance

Understanding the intricate mechanisms of fluticasone propionate resistance relies heavily on the use of sophisticated in vitro models. These systems allow researchers to dissect specific cellular and molecular pathways in a controlled environment.

Table 2: Common In Vitro Models for Steroid Resistance Research

Model Type Description Application in Fluticasone Propionate Research
Primary Cell Cultures Cells isolated directly from tissues, such as human airway smooth muscle (ASM) cells, nasal polyp fibroblasts, or peripheral blood mononuclear cells (PBMCs). researchgate.netkarger.comnih.gov Used to study cytokine-induced resistance, the effects of fluticasone on cell proliferation and inflammatory mediator release, and differences between cells from healthy vs. asthmatic individuals. researchgate.netkarger.comnih.gov
Immortalized Cell Lines Cultured cells (e.g., COS-1) that can proliferate indefinitely. Employed to recreate steroid resistance by overexpressing specific genes, such as the NF-κB subunit p65, to study its direct impact on steroid signaling. researchgate.netresearchgate.net

| 3D Tissue Models | Reconstituted human tissues, such as the EpiAirway™ model, which mimics the structure and function of the human bronchial epithelium. nih.gov | Utilized to evaluate the penetration, absorption, and anti-inflammatory activity of fluticasone propionate in a more physiologically relevant context. nih.gov |

These models are crucial for identifying new molecular targets and for the preclinical testing of novel therapeutic strategies designed to overcome glucocorticoid resistance. For example, studies using human ASM cells have been instrumental in demonstrating how cytokines like TNF-α and IFN-γ induce resistance by upregulating GRβ and IRF-1. researchgate.net

Pharmacogenomic and Molecular Genetic Aspects

Genetic Variations Influencing Glucocorticoid Receptor Function

The glucocorticoid receptor, encoded by the NR3C1 gene, is the primary target of fluticasone (B1203827) propionate (B1217596). Variations in this gene can alter the receptor's sensitivity and response to corticosteroids.

Research has focused on single-nucleotide polymorphisms (SNPs) within the NR3C1 gene and their association with treatment outcomes. A notable study involving 82 children with moderate-to-severe asthma exacerbations investigated the role of the NR3C1 SNP rs41423247 in the response to high-dose inhaled fluticasone propionate. nih.gov The findings revealed that children homozygous for the G allele (GG genotype) at this locus exhibited a significantly better response in terms of lung function improvement compared to those with at least one C allele (CG or CC genotypes). nih.govmdpi.com Specifically, individuals with the GG genotype had a median improvement in Forced Expiratory Volume in 1 second (FEV1) of 24.2%, whereas the CG+CC group showed a median improvement of only 7.9%. nih.gov This suggests that homozygosity for the G allele at rs41423247 is associated with a more favorable response to fluticasone propionate during an asthma exacerbation. nih.gov

Table 1: Impact of NR3C1 rs41423247 Genotype on FEV1 Improvement with Fluticasone Propionate

GenotypeNumber of Patients (n)Median FEV1 Improvement (%)Interquartile RangeP-value
GG2624.211.5 - 36.30.006
CG + CC197.96.1 - 24.6
nih.gov

Polymorphisms in Genes Encoding Drug-Metabolizing Enzymes (e.g., CYP3A4)

Fluticasone propionate is primarily metabolized and inactivated by cytochrome P450 enzymes in the liver and other tissues, with CYP3A4 being the most important enzyme in this process. nih.govdrugbank.commdpi.com Genetic polymorphisms in the CYP3A4 gene can lead to variations in enzyme activity, thereby affecting the clearance of the drug and its therapeutic effect. frontiersin.org

A key polymorphism is CYP3A422 (rs35599367), which is associated with decreased CYP3A4 expression and activity. nih.govfrontiersin.orgnih.gov A study of 734 children with asthma, of whom 221 were receiving daily fluticasone propionate, found that the presence of the CYP3A422 allele was associated with significantly better asthma control. nih.govnih.gov Children carrying this allele had lower (better) asthma control scores compared to those without the allele. nih.govnih.gov This is attributed to reduced metabolism of fluticasone propionate, leading to prolonged local activity of the drug in the airways. nih.gov In the same study, polymorphisms in CYP3A5 and CYP3A7 were not found to be associated with asthma control scores in children treated with fluticasone propionate. nih.govnih.gov

Table 2: Association of CYP3A4*22 Allele with Asthma Control in Children Treated with Fluticasone Propionate

Genotype GroupNumber of Patients (n)Median Asthma Control ScoreScore RangeP-value
With CYP3A422 Allele2030 - 60.02
Without CYP3A4*22 Allele20140 - 15
nih.govnih.govnih.govnih.gov

Impact of Genetic Profiles on Molecular Response to Fluticasone Propionate

The molecular response to fluticasone propionate is a complex trait influenced by multiple genes. For instance, a patient with the NR3C1 rs41423247 GG genotype might exhibit a more robust cellular response at the receptor level. nih.gov If that same patient also carries the CYP3A4*22 allele, they would experience slower metabolic inactivation of the drug. nih.govnih.gov The combination of these genetic factors could lead to a highly favorable therapeutic outcome. Conversely, an individual with a less responsive NR3C1 genotype and a more active CYP3A4 phenotype may experience reduced efficacy.

However, it is important to note that while candidate gene studies have identified promising associations, large-scale genome-wide association studies (GWAS) have not yet consistently identified single genetic variants with large effects on corticosteroid response. nih.gov One of the largest GWAS to date, involving over 2,600 patients treated with fluticasone propionate or fluticasone furoate, did not find any genetic variant that met the threshold for genome-wide significance in predicting FEV1 response. nih.gov This suggests that the genetic influence on fluticasone propionate response is likely polygenic, involving many genes each with a small effect, rather than being determined by a single gene.

Bioinformatics Approaches in Gene Expression Analysis Related to Fluticasone Propionate (e.g., Reactome pathways)

Bioinformatics provides powerful tools to analyze the vast datasets generated from genomic and transcriptomic studies, offering insights into the molecular mechanisms of fluticasone propionate. Gene expression analysis, in particular, has been used to understand how this drug modulates cellular pathways.

One approach involves analyzing differentially expressed genes in target tissues following treatment. For example, a study using NanoString nCounter technology on nasal samples from individuals with allergic rhinitis identified 206 immune-related genes that were significantly differentially expressed after seven days of treatment with fluticasone propionate nasal spray. nih.govgriffith.edu.au Of these, 182 genes were downregulated and 24 were upregulated, highlighting the drug's broad impact on the local immune environment. nih.govgriffith.edu.au

Pathway analysis tools, such as Reactome, are then used to interpret these gene expression changes. researchgate.netresearchgate.net Reactome is a curated database of biological pathways and processes. reactome.org Fluticasone propionate is documented within the Reactome database as a ligand that binds to the glucocorticoid receptor (NR3C1) as part of the "NR3C1 ligands bind NR3C1" pathway. reactome.org Bioinformatics analyses of gene expression data from cells treated with fluticasone propionate often use Reactome to identify enriched pathways, revealing how the drug's initial receptor binding event translates into broader downstream effects on cellular signaling and gene regulation. researchgate.netresearchgate.net Other bioinformatics methods, such as RNA sequencing (RNA-seq), have been employed to explore how fluticasone propionate exposure alters the gene expression of respiratory bacteria like Klebsiella pneumoniae, indicating the drug's effects extend beyond human cells. asm.org

Q & A

Q. How can researchers quantify fluticasone propionate in topical or inhalable formulations?

  • Methodological Answer : Use reverse-phase high-performance liquid chromatography (HPLC) with UV detection. Prepare a standard solution of USP-grade fluticasone propionate and compare peak areas between the standard and assay preparations. Calculate concentration using the formula: Quantity (mg)=50C×rUrS\text{Quantity (mg)} = 50C \times \frac{r_U}{r_S}

    where CC is the standard concentration, and rU/rSr_U/r_S are peak responses of the assay and standard, respectively. Ensure validation per ICH Q2(R1) guidelines for accuracy, precision, and linearity .

What framework is recommended for structuring clinical research questions on fluticasone propionate efficacy?

  • Methodological Answer : Apply the PICOT framework:
    • P opulation (e.g., asthma patients),
    • I ntervention (fluticasone propionate dosage),
    • C omparison (e.g., placebo or another corticosteroid),
    • O utcome (e.g., FEV1 improvement),
    • T ime (e.g., 12-week trial). This ensures clarity in hypothesis testing and aligns with ethical review requirements .

Q. How to validate an analytical method for fluticasone propionate in nasal spray formulations?

  • Methodological Answer : Follow ICH Q2(R1) validation parameters:
    • Linearity : Test over 50–150% of target concentration (e.g., 100–600 ng/band for HPTLC).
    • Accuracy : Perform spike-recovery studies (target: 98–102%).
    • Precision : Assess intra-day and inter-day variability (<2% RSD). Include forced degradation studies under acidic, alkaline, oxidative, and thermal conditions to confirm method specificity .

Q. What criteria should guide literature reviews for preclinical studies on fluticasone propionate?

  • Methodological Answer : Use databases like PubMed/Embase with keywords "fluticasone propionate AND (pharmacokinetics OR receptor binding)". Filter for peer-reviewed studies (2015–2025) and prioritize articles with explicit methodology sections (e.g., "Materials and Methods") to assess reproducibility .

Advanced Research Questions

Q. How to design a stability-indicating study for fluticasone propionate under forced degradation conditions?

  • Methodological Answer : Expose the drug to:
    • Acidic/alkaline hydrolysis : 1M HCl/NaOH at 80°C for 24 hours.
    • Oxidative stress : 3% H₂O₂ at room temperature.
    • Photolysis : 1.2 million lux-hours of visible light and UV (200 W·hr/m²). Use HPTLC or LC-MS to quantify degradation products and validate method robustness via factorial experimental design (e.g., 3² factorial for pH and temperature variables) .

Q. What statistical approaches resolve contradictions in fluticasone propionate efficacy data across studies?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines. Pool data from RCTs with fixed/random-effects models, adjusting for covariates (e.g., dosage, patient age). Perform sensitivity analysis to exclude outliers and assess publication bias via funnel plots. Report heterogeneity metrics (I² statistic) .

Q. How to optimize pharmacokinetic modeling for fluticasone propionate in pediatric populations?

  • Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) with covariates like body weight and CYP3A4 activity. Collect sparse blood samples over 24 hours and apply Bayesian estimation to predict exposure. Validate models via visual predictive checks and bootstrapping .

Q. What experimental strategies evaluate synergistic effects of fluticasone propionate in combination therapies?

  • Methodological Answer : Employ checkerboard assays or isobolographic analysis. For example, combine fluticasone with azelastine in nasal sprays and measure cytokine inhibition (e.g., IL-4/IL-5) via ELISA. Calculate combination indices (CI <1 indicates synergy) and validate with dose-response curves .

Q. How to ensure adequate statistical power in trials comparing fluticasone propionate to newer corticosteroids?

  • Methodological Answer : Use G*Power software to calculate sample size. For a non-inferiority trial with 80% power (α=0.05), assume a 10% margin and standard deviation from prior studies (e.g., FEV1 SD=0.5 L). Adjust for anticipated dropout rates (e.g., 15%) and stratify randomization by baseline severity .

Q. What protocols mitigate bias in retrospective studies on fluticasone propionate safety?

  • Methodological Answer : Apply propensity score matching to balance confounders (e.g., age, comorbidities). Use multiple imputation for missing data and pre-specify outcomes in a published protocol. Conduct blinded adjudication of adverse events (e.g., adrenal suppression) via predefined criteria .

Tables

Q. Table 1. Key Parameters for HPLC Quantification of Fluticasone Propionate

ParameterSpecificationReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30 v/v)
Flow Rate1.0 mL/min
Detection Wavelength238 nm
Linearity Range10–100 µg/mL

Q. Table 2. PICOT Framework for a Hypothetical Asthma Study

ComponentDetail
PopulationAdults with moderate persistent asthma
InterventionFluticasone propionate 220 mcg BID
ComparisonBudesonide 400 mcg BID
OutcomeRate of severe exacerbations
Time24 weeks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.